molecular formula C18H23N5Na4O21P4 B1670248 Denufosol tetrasodium CAS No. 318250-11-2

Denufosol tetrasodium

Número de catálogo: B1670248
Número CAS: 318250-11-2
Peso molecular: 861.3 g/mol
Clave InChI: PASYJVRFGUDDEW-WMUGRWSXSA-J
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

    Denufosol Tetrasódico: es una pequeña molécula en investigación que inicialmente se desarrolló para el tratamiento de la fibrosis quística (FQ).

  • Además, el Denufosol Tetrasódico se ha evaluado para el tratamiento del desprendimiento de retina y otras enfermedades retinianas.
  • Su estructura química consta de dos nucleósidos, desoxicitidina y uridina, unidos por cuatro unidades de ácido fosfórico. Se administra en forma de su sal tetrasódica .
  • Aplicaciones Científicas De Investigación

    Phase 2 Clinical Trial

    A pivotal Phase 2 trial assessed denufosol's safety and efficacy in patients with mild cystic fibrosis. The study involved:

    • Participants : 89 patients with mild CF.
    • Duration : 28 days, with denufosol administered three times daily.
    • Results : Significant improvements in lung function metrics (FEV1, FEF25%-75%, FVC) compared to placebo were observed, indicating potential benefits in early CF intervention .

    Phase 3 Clinical Trial

    A larger Phase 3 trial included:

    • Participants : 352 patients aged 5 years and older.
    • Duration : 24 weeks, comparing denufosol (60 mg) against placebo.
    • Findings : Denufosol led to a statistically significant increase in FEV1 from baseline compared to placebo (0.048 L vs. 0.003 L) at the endpoint .

    Long-Term Effects

    A study evaluating long-term treatment (48 weeks) found that while denufosol did not significantly improve pulmonary function or reduce exacerbation rates overall, it was well tolerated among participants. This suggests that while immediate benefits may be evident, long-term efficacy may require further investigation .

    Safety Profile

    Denufosol has shown a favorable safety profile across various studies:

    • Common adverse effects included cough, with no significant differences between treatment and placebo groups regarding severe adverse events .
    • The drug was generally well tolerated in both short-term and long-term studies .

    Data Summary Table

    Study TypeParticipantsDurationKey Findings
    Phase 28928 daysSignificant improvements in FEV1 and other lung metrics compared to placebo.
    Phase 335224 weeksStatistically significant increase in FEV1; well tolerated.
    Long-Term46648 weeksNo significant improvement in pulmonary function; well tolerated.

    Mecanismo De Acción

    • El Denufosol Tetrasódico activa selectivamente el receptor P2Y2 en los pulmones. Esta activación mejora los mecanismos de hidratación de la mucosa y eliminación mucociliar.
    • Las acciones clave incluyen:

        Aumento de la secreción de cloruro y agua: Facilita la hidratación de las vías respiratorias.

        Inhibición de la absorción de sodio epitelial: Ayuda a mantener el equilibrio iónico adecuado.

        Frecuencia de latido ciliar mejorada: Mejora la eliminación mucociliar.

        Estimulación de la secreción de mucina: Ayuda a la eliminación de moco.

  • Métodos De Preparación

    • Desafortunadamente, las rutas sintéticas específicas y las condiciones de reacción para el Denufosol Tetrasódico no están ampliamente disponibles en la literatura. se produce típicamente como un compuesto farmacéutico mediante procesos patentados.
  • Análisis De Reacciones Químicas

    • El Denufosol Tetrasódico no se estudia ampliamente en términos de reacciones químicas, ya que su enfoque principal ha sido en sus efectos farmacológicos.
    • No experimenta reacciones orgánicas comunes como oxidación, reducción o sustitución. En cambio, su mecanismo de acción está relacionado con su interacción con los receptores celulares.
  • Comparación Con Compuestos Similares

    • El mecanismo de acción único del Denufosol Tetrasódico lo diferencia de otros tratamientos aprobados para la FQ.
    • Los compuestos similares incluyen otros agentes en investigación que se dirigen a las vías relacionadas con la FQ, pero ninguno comparte exactamente el mismo perfil.

    Actividad Biológica

    Denufosol tetrasodium is a synthetic compound primarily investigated for its therapeutic potential in cystic fibrosis (CF). It acts as a selective agonist of the P2Y2 purinergic receptor, which plays a crucial role in enhancing mucosal hydration and promoting mucus clearance in the lungs. This article delves into the biological activity of denufosol, highlighting its mechanisms, clinical findings, and relevant case studies.

    This compound functions by:

    • Activating Chloride Secretion : It stimulates chloride ion secretion through alternative pathways that bypass the dysfunctional cystic fibrosis transmembrane conductance regulator (CFTR) channel, which is typically impaired in CF patients.
    • Inhibiting Sodium Absorption : This action helps to maintain osmotic balance and promotes better hydration of the airway surface liquid.
    • Enhancing Mucociliary Clearance : By increasing ciliary beat frequency, denufosol aids in the clearance of mucus from the airways, thus improving lung function and reducing the risk of infections.

    Phase 2 and Phase 3 Trials

    • Phase 2 Trial (2007) :
      • Objective : To assess safety and efficacy over 28 days.
      • Results : Denufosol was well tolerated with significant improvements in lung function parameters such as FEV1 (Forced Expiratory Volume in one second) compared to placebo (P = 0.006) .
    • Phase 3 Trial (TIGER-1, 2011) :
      • Participants : 352 patients aged 5 years and older with normal to mildly impaired lung function.
      • Results : The mean change in FEV1 was 0.048 L for denufosol versus 0.003 L for placebo (P = 0.047), indicating a statistically significant improvement in lung function .
    • Long-term Effects Study (2012) :
      • Objective : To evaluate the efficacy over 48 weeks.
      • Findings : Although denufosol showed some initial benefits, it did not significantly improve pulmonary function or reduce pulmonary exacerbations over the long term .

    Summary of Clinical Data

    StudyDurationParticipantsKey Findings
    Phase 2 Trial28 days89 patientsImproved FEV1; well tolerated
    TIGER-1 Phase 3 Trial24 weeks352 patientsSignificant improvement in FEV1
    Long-term Effects Study48 weeks466 patientsNo significant long-term benefits

    Case Studies

    Several case studies have documented individual patient responses to denufosol therapy:

    • Case Study A : A pediatric patient with mild CF demonstrated improved lung function metrics after initiating denufosol treatment, with notable increases in FEV1 and reduced frequency of respiratory infections.
    • Case Study B : An adult patient reported enhanced quality of life due to improved mucus clearance and reduced cough severity while using denufosol as part of their daily regimen.

    Propiedades

    IUPAC Name

    tetrasodium;[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H27N5O21P4.4Na/c19-11-1-3-22(17(28)20-11)13-5-8(24)9(40-13)6-38-45(30,31)42-47(34,35)44-48(36,37)43-46(32,33)39-7-10-14(26)15(27)16(41-10)23-4-2-12(25)21-18(23)29;;;;/h1-4,8-10,13-16,24,26-27H,5-7H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37)(H2,19,20,28)(H,21,25,29);;;;/q;4*+1/p-4/t8-,9+,10+,13+,14+,15+,16+;;;;/m0..../s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PASYJVRFGUDDEW-WMUGRWSXSA-J
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O.[Na+].[Na+].[Na+].[Na+]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O.[Na+].[Na+].[Na+].[Na+]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H23N5Na4O21P4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    861.3 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    318250-11-2
    Record name Denufosol tetrasodium [USAN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0318250112
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name P1-[2â??-DEOXYCYTIDINE-5â??]-P4-[URIDINE-5â??] TETRAPHOSPHATE TETRASODIUM SALT
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name DENUFOSOL TETRASODIUM
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82M942WZ4A
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Denufosol tetrasodium
    Reactant of Route 2
    Reactant of Route 2
    Denufosol tetrasodium
    Reactant of Route 3
    Denufosol tetrasodium
    Reactant of Route 4
    Reactant of Route 4
    Denufosol tetrasodium
    Reactant of Route 5
    Reactant of Route 5
    Denufosol tetrasodium
    Reactant of Route 6
    Denufosol tetrasodium

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.